molecular formula C15H15ClO B14123469 4-Chloro-2'-isopropyldiphenyl ether

4-Chloro-2'-isopropyldiphenyl ether

Cat. No.: B14123469
M. Wt: 246.73 g/mol
InChI Key: WEUACCNNARDTLK-UHFFFAOYSA-N
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Description

4-Chloro-2’-isopropyldiphenyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chlorine atom and an isopropyl group attached to a diphenyl ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’-isopropyldiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods

Industrial production of ethers, including 4-Chloro-2’-isopropyldiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Other industrial methods include the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’-isopropyldiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2’-isopropyldiphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2’-isopropyldiphenyl ether involves its interaction with molecular targets and pathways. The compound can undergo protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

4-Chloro-2’-isopropyldiphenyl ether can be compared with other ethers such as:

Properties

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-chloro-4-(2-propan-2-ylphenoxy)benzene

InChI

InChI=1S/C15H15ClO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,1-2H3

InChI Key

WEUACCNNARDTLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl

Origin of Product

United States

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